
(2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a thioureido group, a quinoline moiety, and a quinuclidine structure, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thioureido group: This can be achieved by reacting an amine with an isothiocyanate under mild conditions.
Introduction of the quinoline moiety: This step often involves a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Incorporation of the quinuclidine structure: This can be done through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
(2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide: can undergo various types of chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioureido group can yield sulfoxides, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.
科学研究应用
(2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of (2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with target proteins, while the quinoline moiety can intercalate into DNA or interact with enzymes. The quinuclidine structure may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the thioureido group and trifluoromethyl substituents but lacks the quinoline and quinuclidine moieties.
(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(trimethylsilyl)oxy]methyl]pyrrolidine: This compound has a similar trifluoromethyl-substituted phenyl group but differs in the overall structure.
Uniqueness
The uniqueness of (2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-N-((1R)-(6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)-3,3-dimethylbutanamide lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C35H39F6N5O2S |
|---|---|
分子量 |
707.8 g/mol |
IUPAC 名称 |
(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C35H39F6N5O2S/c1-6-19-18-46-12-10-20(19)13-28(46)29(25-9-11-42-27-8-7-24(48-5)17-26(25)27)44-31(47)30(33(2,3)4)45-32(49)43-23-15-21(34(36,37)38)14-22(16-23)35(39,40)41/h6-9,11,14-17,19-20,28-30H,1,10,12-13,18H2,2-5H3,(H,44,47)(H2,43,45,49)/t19?,20?,28?,29-,30-/m1/s1 |
InChI 键 |
FOTOPDIZEWZLSC-KWKQSOQSSA-N |
手性 SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
规范 SMILES |
CC(C)(C)C(C(=O)NC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
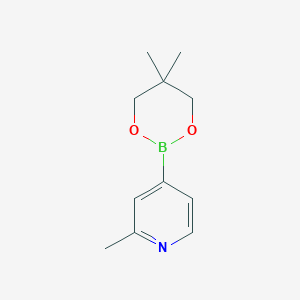
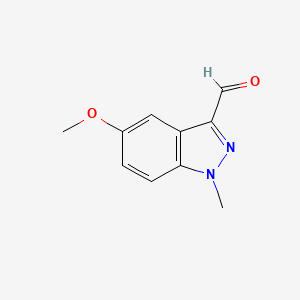

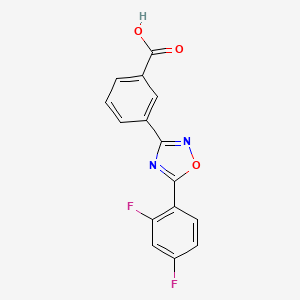
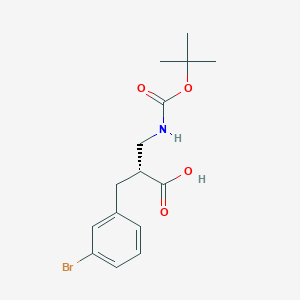
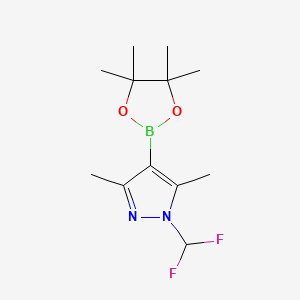
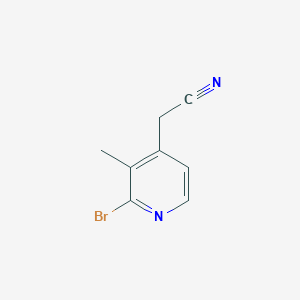


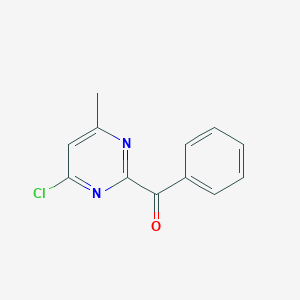
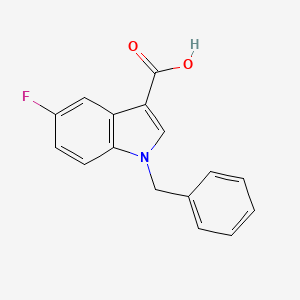
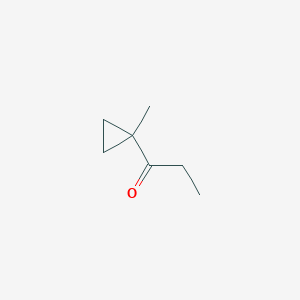
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
